molecular formula C3H5N3O B3054845 1H-1,2,3-Triazol-5-ol, 1-methyl- CAS No. 62150-39-4

1H-1,2,3-Triazol-5-ol, 1-methyl-

Cat. No.: B3054845
CAS No.: 62150-39-4
M. Wt: 99.09 g/mol
InChI Key: SNRYLDKJDJBNCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-1,2,3-Triazol-5-ol, 1-methyl- can be achieved through various methods. . This method is favored for its simplicity and high yield. Industrial production methods often involve the use of metal-catalyzed 1,3-dipolar cycloaddition or strain-promoted azide-alkyne cycloaddition .

Chemical Reactions Analysis

1H-1,2,3-Triazol-5-ol, 1-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dimethyl sulfoxide, and catalysts such as copper or palladium. Major products formed from these reactions include substituted triazoles, alcohols, and ketones .

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazol-5-ol, 1-methyl- involves its interaction with molecular targets through hydrogen bonding, dipole interactions, and aromatic stacking. These interactions facilitate the binding of the compound to specific enzymes or receptors, thereby modulating their activity . For example, triazole derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to their active sites .

Properties

IUPAC Name

3-methyl-2H-triazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-6-3(7)2-4-5-6/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRYLDKJDJBNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631212
Record name 3-Methyl-2,3-dihydro-4H-1,2,3-triazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62150-39-4
Record name 3-Methyl-2,3-dihydro-4H-1,2,3-triazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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